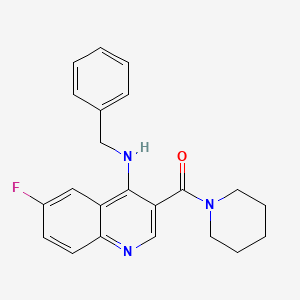
(4-(Benzylamino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a quinoline ring (a type of aromatic compound), a benzylamino group, and a piperidine ring . These components are common in many pharmaceuticals and could potentially have biological activity.
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions, where two molecules are joined together with the aid of a catalyst . For example, benzylamino groups can be added to other molecules using reagents like BOP-Cl .Molecular Structure Analysis
The exact structure of this compound would depend on the specific arrangement of its atoms and the bonds between them. This information is typically determined using techniques like nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzylamino group could be modified or removed, or the compound could react with other molecules at the quinoline ring .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, and solubility, would depend on its specific structure .Aplicaciones Científicas De Investigación
Structural Analysis and Bioactivity
The compound (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, a variant of the main compound, has been synthesized and evaluated for antiproliferative activity. The structure was characterized using various spectroscopic methods and X-ray diffraction studies. Notably, the molecule's stability is enhanced by intra and intermolecular hydrogen bonds. The Hirshfeld surface analysis was employed to examine the intermolecular interactions within the crystal structure, which provides insights into the molecule's stability and potential bioactive interactions (Prasad et al., 2018).
Antibacterial Activity
The compound C17H18FN3O3·0.5CH4O, related to fluoroquinolone antibiotics, exhibits antibacterial properties and exists as a zwitterion in the solid state. The structure of this compound, including the disordered methanol molecule, is determined by X-ray diffraction, adding to our understanding of its structural and potentially functional properties (Li et al., 2006).
Synthesis Methodology
(2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride was synthesized using piperidine-4-carboxylic acid and ethyl carbonochloridate, showcasing a viable synthesis pathway with a reasonable yield. This process and the structural identification of intermediates and the target compound provide valuable insights into the synthesis and potential scalability of such compounds (Rui, 2010).
Structural Optimization for Receptor Agonists
A synthetic approach for (S)-(3-benzyl-3-methyl-2,3-dihydro-benzofuran-6-yl)-piperidin-1-yl-methanone, a selective CB2 receptor agonist, demonstrates the intricate process of structural optimization. This compound was obtained through a multi-step process including a palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reaction, among other steps, indicating the compound's potential for in vivo studies and as a candidate in drug development processes (Luo & Naguib, 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[4-(benzylamino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O/c23-17-9-10-20-18(13-17)21(25-14-16-7-3-1-4-8-16)19(15-24-20)22(27)26-11-5-2-6-12-26/h1,3-4,7-10,13,15H,2,5-6,11-12,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZMUOZTYBXWOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Benzylamino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(furan-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2633794.png)
![N-(11-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)naphthalene-2-carboxamide](/img/structure/B2633795.png)
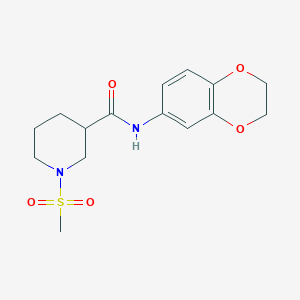

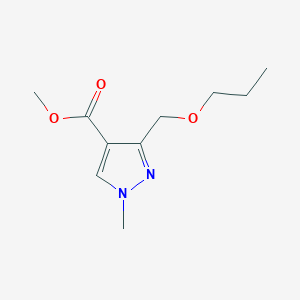


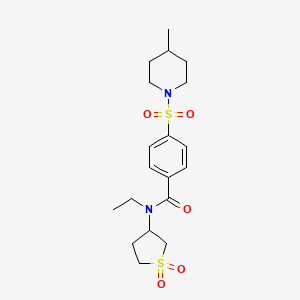
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoro-4-methoxybenzamide](/img/structure/B2633806.png)
![3-{[(Biphenyl-4-ylcarbonyl)carbamothioyl]amino}-4-chlorobenzoic acid](/img/structure/B2633807.png)
![6-(3-hydroxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2633810.png)
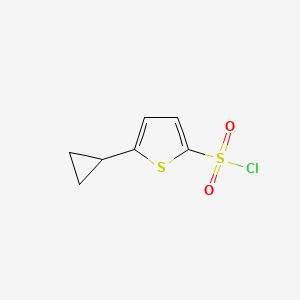
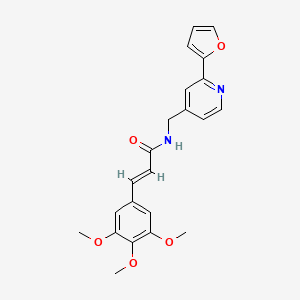
![1-methyl-3-(2-methylallyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2633814.png)